molecular formula C21H23N5O2 B11938759 Diacylglycerol acyltransferase inhibitor-1

Diacylglycerol acyltransferase inhibitor-1

货号: B11938759
分子量: 377.4 g/mol
InChI 键: ZRAUYWHLGWICJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diacylglycerol acyltransferase inhibitor-1 is a compound that inhibits the enzyme diacylglycerol acyltransferase 1. This enzyme is crucial in the synthesis of triglycerides, which are essential for energy storage in the body. By inhibiting this enzyme, this compound has potential therapeutic applications in treating metabolic diseases such as obesity, diabetes, and cardiovascular diseases .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of diacylglycerol acyltransferase inhibitor-1 involves several steps, including the preparation of intermediates and the final coupling reaction. Common reagents used in the synthesis include sodium metaperiodate, tetrahydrofuran, and water . The reaction conditions typically involve room temperature stirring for specific durations to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .

化学反应分析

Types of Reactions: Diacylglycerol acyltransferase inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents .

Major Products: The major products formed from these reactions are modified versions of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .

科学研究应用

Obesity and Weight Management

DGAT1 inhibitors have shown promise in reducing body weight and improving metabolic profiles in various animal models. For instance, the compound T863 demonstrated significant weight loss in diet-induced obese mice, alongside reductions in serum triglycerides and improved insulin sensitivity .

Case Study: T863

  • Model : Diet-induced obese mice
  • Results : Weight loss, reduced serum triglycerides, improved insulin sensitivity
  • Mechanism : Inhibition of triglyceride formation and enhanced lipid handling

Type 2 Diabetes Treatment

The inhibition of DGAT1 has been linked to enhanced insulin sensitivity and glucose metabolism. In a phase 1 clinical trial involving the DGAT1 inhibitor AZD7687, participants exhibited dose-dependent reductions in postprandial serum triacylglycerols and increased levels of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), both important for glucose regulation .

Case Study: AZD7687

  • Model : Overweight or obese men
  • Results : Reduced postprandial triacylglycerols, increased GLP-1 and PYY
  • Implications : Potential for improving glycemic control in type 2 diabetes patients

Pharmacological Studies

Pharmacological studies have provided insights into the effects of DGAT1 inhibition on lipid metabolism. Compounds such as K and L have been shown to alter incretin hormone release following fat challenges in both mouse and dog models, indicating a mechanistic basis for their effects on body weight regulation .

Compound Study Model Effects Observed Key Findings
T863Diet-induced obese miceWeight loss, reduced triglyceridesImproved insulin sensitivity
AZD7687Overweight menReduced postprandial TAGIncreased GLP-1 and PYY levels
K & LMouse & dog modelsAltered hormone releaseImproved lipid metabolism

Safety and Side Effects

While promising, the clinical application of DGAT1 inhibitors is not without challenges. For example, gastrointestinal side effects were reported during trials with AZD7687, leading to discontinuation among some participants due to diarrhea . These findings underscore the need for further research to establish a favorable therapeutic window.

作用机制

Diacylglycerol acyltransferase inhibitor-1 exerts its effects by binding to the fatty acyl-CoA substrate binding tunnel of diacylglycerol acyltransferase 1. This binding blocks the enzyme’s activity, preventing the synthesis of triglycerides . The inhibition of diacylglycerol acyltransferase 1 leads to reduced triglyceride levels in the body, which can help manage metabolic diseases .

生物活性

Diacylglycerol acyltransferase 1 (DGAT1) plays a crucial role in triglyceride synthesis, making it a significant target for therapeutic interventions in metabolic disorders such as obesity and type 2 diabetes. The inhibition of DGAT1 has been shown to influence lipid metabolism, gut hormone secretion, and overall energy homeostasis. This article explores the biological activity of DGAT1 inhibitors, focusing on their mechanisms, effects on metabolic parameters, and potential therapeutic applications.

DGAT1 catalyzes the final step in triglyceride biosynthesis by converting diacylglycerol and acyl-CoA into triglycerides. Inhibition of this enzyme alters lipid absorption and metabolism, impacting various physiological processes.

  • Inhibition Mechanism : Compounds such as T863 act on the acyl-CoA binding site of DGAT1, effectively blocking its activity. This leads to decreased triglyceride formation and altered lipid profiles in the bloodstream .
  • Impact on Gut Hormones : DGAT1 inhibition has been linked to increased secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are crucial for glucose metabolism and appetite regulation .

Effects on Lipid Metabolism

Research indicates that DGAT1 inhibitors can significantly improve lipid profiles and metabolic health:

  • Weight Loss : Studies have demonstrated that pharmacological inhibition of DGAT1 leads to weight loss in animal models. For instance, administration of T863 resulted in a reduction of body weight and serum triglycerides in diet-induced obese mice .
  • Improved Insulin Sensitivity : Inhibition of DGAT1 enhances insulin sensitivity by promoting glucose uptake in adipocytes and reducing hepatic triglyceride accumulation .

Case Studies

Several studies have investigated the effects of DGAT1 inhibitors on metabolic parameters:

  • Study 1 : A study involving wild-type (WT) and DGAT1 knockout mice showed that DGAT1 inhibition led to significant reductions in postprandial triglyceridemia and increased GLP-1 levels following high-fat meals. The results indicated a gene dosage effect where complete knockout resulted in the most pronounced metabolic benefits .
  • Study 2 : Another investigation using compounds K and L demonstrated that these inhibitors significantly altered incretin peptide release after oral fat challenges in both mouse and dog models. The findings suggested that the mechanism behind weight loss was likely linked to enhanced gut peptide signaling rather than direct effects on energy expenditure .

Data Table

The following table summarizes key findings from various studies on the biological activity of DGAT1 inhibitors:

StudyCompoundModelKey Findings
T863MiceReduced postprandial TG; increased GLP-1 and PYY secretion
K & LMice/DogsDose-dependent inhibition of TG excursion; mechanism-based weight loss
PF-04620110MiceEnhanced gut peptide response; improved insulin sensitivity
T863Obese MiceWeight loss; reduced liver TG; enhanced glucose uptake

Clinical Implications

The therapeutic potential of DGAT1 inhibitors is being actively explored for treating obesity, type 2 diabetes, and other metabolic disorders. The modulation of gut hormone release through DGAT1 inhibition presents a promising avenue for developing new treatments aimed at improving glycemic control and promoting weight loss.

Future Directions

Further research is needed to fully elucidate the mechanisms by which DGAT1 inhibitors affect metabolic pathways. Long-term studies in human populations are essential to assess the safety, efficacy, and potential side effects associated with these compounds.

属性

分子式

C21H23N5O2

分子量

377.4 g/mol

IUPAC 名称

4-amino-6-(7-cyclopropyl-1-propylindol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one

InChI

InChI=1S/C21H23N5O2/c1-2-6-25-7-5-14-10-15(11-16(18(14)25)13-3-4-13)26-8-9-28-20-17(21(26)27)19(22)23-12-24-20/h5,7,10-13H,2-4,6,8-9H2,1H3,(H2,22,23,24)

InChI 键

ZRAUYWHLGWICJK-UHFFFAOYSA-N

规范 SMILES

CCCN1C=CC2=CC(=CC(=C21)C3CC3)N4CCOC5=NC=NC(=C5C4=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。